C18H13NO4
Description
Properties
IUPAC Name |
2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-3-2-4-14(9-12)23-17-11-22-16-10-13(21-8-7-19)5-6-15(16)18(17)20/h2-6,9-11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMSZRFNLVFPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction and Purification
A 5-oxonoraporphine alkaloid (C₁₈H₁₃NO₄) is isolated from the aerial parts of Houttuynia cordata using a multi-step chromatographic process:
Table 3: Isolation Steps for Natural C₁₈H₁₃NO₄
| Step | Details |
|---|---|
| Extraction | Aerial parts extracted with 70% MeOH, concentrated under vacuum |
| Partitioning | Partitioned with petroleum ether, EtOAc, and n-BuOH |
| Column Chromatography | EtOAc extract subjected to silica gel CC (CH₂Cl₂/MeOH gradient) |
| Preparative HPLC | Further purification using preparative HPLC |
Structural Elucidation
Table 4: Spectroscopic Data for Natural C₁₈H₁₃NO₄
The 5-oxonoraporphine skeleton is confirmed via HMBC correlations, with key interactions between H-7 and C-9 establishing the fused ring system.
Comparative Analysis of Preparation Methods
Synthetic vs. Natural Approaches
Chemical Reactions Analysis
Chalcone Functionalization
The α,β-unsaturated ketone system in C₁₈H₁₃NO₄ undergoes nucleophilic additions. For example:
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Hydrazine carbothioamide derivative formation : Reacting with thiosemicarbazide in ethanol yields a thioamide derivative (m/z 263 [M⁺]), confirmed by IR peaks at 3360 cm⁻¹ (NH₂) and 1273 cm⁻¹ (C=S) .
-
Thiourea derivative synthesis : Treatment with ammonium thiocyanate introduces a thiourea group, evidenced by 13C NMR signals at δ 161.76 ppm (C=S) and 150.34 ppm (C=N) .
Antibacterial Activity
While not a reaction per se, C₁₈H₁₃NO₄ derivatives show bioactivity:
-
Compound 4 (C₁₈H₁₃NO₄) exhibits antibacterial efficacy against Micrococcus luteus (MIC = 12.5 µg/mL) .
Decarboxylation and Esterification
The carboxylic acid groups in structurally related C₁₈H₁₃NO₄ derivatives undergo:
-
Esterification : Reaction with methanol under acidic conditions forms methyl esters, confirmed by HRMS ([M+H]⁺ = 308.0917) .
-
Decarboxylation : Heating at 100°C in ethyl acetate results in CO₂ loss, producing simpler aromatic frameworks .
Crystallographic Interactions
In the solid state, C₁₈H₁₃NO₄ forms sheets via C–H···O hydrogen bonds (D···A = 3.3927 Å, ∠D–H–A = 163.6°) . These interactions influence its solubility and stability.
Scientific Research Applications
Scientific Research Applications
C18H13NO4 has garnered attention for its multifaceted applications in several scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Investigations have focused on its ability to inhibit specific enzymes and modulate cellular pathways, making it a candidate for further biological studies.
Medicine
- Therapeutic Applications : The compound is explored for its therapeutic potential in drug development. Its mechanism of action may involve enzyme inhibition and interaction with DNA, which could lead to novel treatments for various diseases, including cancer.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of this compound by examining its effects on cancer cell lines. Results indicated that the compound inhibited cell growth through apoptosis induction, showcasing its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Stealthin C involves its interaction with specific molecular targets. For instance:
Enzyme inhibition: Stealthin C can inhibit certain enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
DNA interaction: Stealthin C can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Structural Isomers and Derivatives
Key Observations :
- Functional Groups: Esters (e.g., Methyl 4-bromo-...) exhibit strong carbonyl IR stretches (~1700 cm⁻¹) , while quinones (Norcepharadione B) show characteristic UV absorption .
- Crystallinity : Synthetic derivatives (e.g., ) are crystalline with high melting points (>250°C), whereas natural products like Artabonatine D are amorphous .
Pharmacological Activities
Contrasts :
- Norcepharadione B vs. Cepharadione B (C₁₉H₁₃NO₄): The additional methyl group in Cepharadione B enhances lipid solubility, improving bioavailability .
- Neotatarine vs. Tatarine D (C₁₇H₁₃NO₃): The extra oxygen in Neotatarine increases hydrogen-bonding capacity, affecting receptor binding .
Biological Activity
The compound with the molecular formula C18H13NO4 is identified as a derivative of coumarin, specifically linked with significant biological activities, including antibacterial and anticancer properties. This article explores its synthesis, biological evaluations, and relevant case studies.
1. Chemical Structure and Synthesis
This compound can be synthesized from 7-hydroxy-4-methylcoumarin through various chemical modifications, including oxidation and condensation reactions. The structure typically includes a coumarin backbone with additional functional groups that enhance its biological activity.
Synthesis Overview:
- Starting Material: 7-hydroxy-4-methylcoumarin.
- Reagents: Selenium dioxide (SeO2) for oxidation; primary aromatic amines for Schiff base formation.
- Methods: Conventional synthesis methods followed by spectral analysis (FT-IR, NMR).
2.1 Antibacterial Activity
This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound show moderate to high efficacy in inhibiting bacterial growth.
Key Findings:
- Tested Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Methodology: Minimum inhibitory concentration (MIC) was determined using broth dilution techniques.
- Results: Compounds derived from this compound showed a significant reduction in bacterial viability, particularly against E. coli.
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
2.2 Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various mechanisms.
Case Study Highlights:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- Mechanism of Action: Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
- Results: Significant reduction in cell viability was observed at concentrations as low as 10 µM.
3. Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with cellular targets, including enzymes and receptors involved in bacterial proliferation and cancer cell survival.
Computational Studies:
Density functional theory (DFT) calculations provide insights into the electronic structure and reactivity of this compound, suggesting that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies play a crucial role in its biological interactions.
4. Conclusion
This compound represents a promising candidate for further development as an antibacterial and anticancer agent. Its synthesis from natural coumarin derivatives offers a pathway to explore new therapeutic agents with reduced side effects compared to conventional antibiotics and chemotherapeutics.
Q & A
How can the molecular structure of C18H13NO4 be accurately determined?
Basic Research Question
To determine the molecular structure of this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Grow high-quality crystals using solvent evaporation or diffusion methods.
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) to measure reflection intensities. For this compound, monoclinic space group P2₁/c with unit cell parameters a = 13.3507 Å, b = 3.9443 Å, c = 28.527 Å, and β = 98.025° were reported .
- Structure Refinement : Employ SHELXL for refinement, ensuring R-factors (e.g., R₁ = 0.050) meet acceptable thresholds . Visualization tools like ORTEP-3 can generate thermal ellipsoid diagrams to validate atomic positions .
What spectroscopic techniques are suitable for characterizing this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., aromatic protons, ester groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., m/z 307.29 for [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and nitro (NO₂) stretches.
Cross-referencing with crystallographic data ensures consistency in structural assignments .
How should researchers address contradictions in crystallographic data for this compound?
Advanced Research Question
Contradictions (e.g., bond length discrepancies, space group ambiguities) require systematic analysis:
- Error Propagation : Quantify uncertainties in data collection (e.g., absorption correction, Tₘᵢₙ/Tₘₐₓ ratios) .
- Refinement Protocols : Compare SHELXL refinement results with alternative software (e.g., Olex2) to isolate systematic errors .
- Validation Tools : Use checkCIF to flag outliers in geometric parameters (e.g., bond angles deviating >5° from ideal values) .
Contradictions often arise from twinning or disordered solvent; iterative refinement and data re-measurement may resolve them .
What methodologies validate the pharmacological activity of this compound?
Advanced Research Question
For natural products like Artabonatine D (this compound):
- In Vitro Assays : Screen for bioactivity (e.g., antimicrobial, anticancer) using dose-response curves (IC₅₀ calculations).
- Target Identification : Perform molecular docking to predict binding affinities with proteins (e.g., kinases, receptors) .
- Statistical Analysis : Apply ANOVA or t-tests to compare experimental groups, ensuring p-values <0.05 .
Secondary assays (e.g., Western blotting for protein expression) confirm mechanistic hypotheses .
What synthetic routes are reported for this compound?
Basic Research Question
Synthesis strategies include:
- Multi-step Organic Synthesis : For example, coupling oxazolone derivatives with aromatic aldehydes under acidic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of reactants) and temperature (e.g., reflux at 80°C) .
Characterize intermediates via TLC and NMR to track reaction progress .
How can reaction conditions for synthesizing this compound be systematically optimized?
Advanced Research Question
Use Design of Experiments (DoE) principles:
- Variables : Test temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
- Real-time Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediate formation .
Benchmark against literature protocols (e.g., Enraf–Nonius diffractometer settings for analogous compounds) .
How do computational methods complement experimental data for this compound?
Advanced Research Question
Computational tools enhance structural and functional insights:
- Density Functional Theory (DFT) : Calculate molecular orbitals to predict reactivity (e.g., electrophilic sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., Artabonatine D with cytochrome P450) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .
Tables for Reference
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (a, b, c) | 13.3507 Å, 3.9443 Å, 28.527 Å |
| β angle | 98.025° |
| R₁ | 0.050 |
Table 2: Key Pharmacological Data for Artabonatine D
| Assay Type | Target | IC₅₀ (μM) |
|---|---|---|
| Anticancer | HeLa cells | 12.4 |
| Antimicrobial | E. coli | 25.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
